Cas no 87591-74-0 (2-(chloromethyl)-6-methyl-4H-pyrido1,2-apyrimidin-4-one)
2-(chloromethyl)-6-methyl-4H-pyrido1,2-apyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one(SALTDATA: FREE)
- 2-(chloromethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one
- 4H-Pyrido[1,2-a]pyrimidin-4-one,2-(chloromethyl)-6-methyl-
- 6-methyl-2-chloromethyl-4H-pyrido<1,2-a>pyrimidin-4-one
- MFCD03030346
- BS-36927
- STK654818
- G37341
- EU-0033279
- SCHEMBL890409
- 87591-74-0
- AKOS001121482
- SR-01000062015-1
- SR-01000062015
- NZFZSMAXDGYHRH-UHFFFAOYSA-N
- 2-(chloromethyl)-6-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one
- DTXSID90354564
- EN300-11707
- F2145-0266
- 2-(chloromethyl)-6-methyl-4H-pyrido1,2-apyrimidin-4-one
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- MDL: MFCD03030346
- Inchi: 1S/C10H9ClN2O/c1-7-3-2-4-9-12-8(6-11)5-10(14)13(7)9/h2-5H,6H2,1H3
- InChI Key: NZFZSMAXDGYHRH-UHFFFAOYSA-N
- SMILES: ClCC1=CC(N2C(C=CC=C2C)=N1)=O
Computed Properties
- Exact Mass: 208.04000
- Monoisotopic Mass: 208.040341
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 32.7
Experimental Properties
- Density: 1.32
- Boiling Point: 326.7°C at 760 mmHg
- Flash Point: 151.4°C
- Refractive Index: 1.625
- PSA: 34.37000
- LogP: 1.74170
2-(chloromethyl)-6-methyl-4H-pyrido1,2-apyrimidin-4-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(chloromethyl)-6-methyl-4H-pyrido1,2-apyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B419390-50mg |
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
87591-74-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B419390-100mg |
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
87591-74-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B419390-500mg |
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
87591-74-0 | 500mg |
$ 160.00 | 2022-06-07 | ||
| Matrix Scientific | 137040-1g |
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 95%+ |
87591-74-0 | 95% | 1g |
$319.00 | 2023-09-07 | |
| Matrix Scientific | 137040-2.500g |
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 95%+ |
87591-74-0 | 95% | 2.500g |
$694.00 | 2023-09-07 | |
| Matrix Scientific | 137040-5g |
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 95%+ |
87591-74-0 | 95% | 5g |
$1050.00 | 2023-09-07 | |
| abcr | AB265398-250 mg |
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
87591-74-0 | 250mg |
€159.10 | 2023-04-26 | ||
| abcr | AB265398-1 g |
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
87591-74-0 | 1g |
€217.60 | 2023-04-26 | ||
| abcr | AB265398-5 g |
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
87591-74-0 | 5g |
€723.20 | 2023-04-26 | ||
| abcr | AB265398-250mg |
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; . |
87591-74-0 | 250mg |
€168.30 | 2025-04-15 |
2-(chloromethyl)-6-methyl-4H-pyrido1,2-apyrimidin-4-one Suppliers
2-(chloromethyl)-6-methyl-4H-pyrido1,2-apyrimidin-4-one Related Literature
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Additional information on 2-(chloromethyl)-6-methyl-4H-pyrido1,2-apyrimidin-4-one
Comprehensive Overview of 2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 87591-74-0)
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 87591-74-0) is a heterocyclic organic compound with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its pyrido[1,2-a]pyrimidin-4-one core, has garnered attention due to its versatile reactivity and potential as a building block for bioactive molecules. Researchers and industry professionals frequently search for its synthesis methods, physicochemical properties, and applications in drug discovery, making it a topic of interest in modern chemical literature.
The structural uniqueness of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its fused bicyclic system, which combines a pyridine and a pyrimidine ring. This architecture is often associated with enhanced biological activity, particularly in the development of antimicrobial agents and kinase inhibitors. Recent studies highlight its role in the design of small-molecule therapeutics, aligning with the growing demand for targeted drug delivery systems and precision medicine solutions. The compound's chloromethyl group further enables facile functionalization, a feature highly valued in medicinal chemistry.
From a synthetic perspective, CAS No. 87591-74-0 is typically prepared via multicomponent reactions or cyclocondensation of appropriately substituted precursors. Optimizing its yield and purity is a common challenge addressed in process chemistry forums. Environmental and green chemistry considerations are also increasingly relevant, with researchers exploring catalyst-free or solvent-free routes to minimize ecological impact—a trend reflecting broader industry shifts toward sustainable synthesis.
Analytical characterization of this compound involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the regioselectivity of substitutions and the compound's stability under various conditions. Such data is critical for quality control in industrial settings, where reproducibility is paramount. Additionally, computational studies leveraging molecular docking and QSAR modeling predict its interactions with biological targets, bridging the gap between chemical synthesis and pharmacological evaluation.
In the context of intellectual property, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one appears in patents related to cancer therapeutics and neurodegenerative disease interventions. Its derivatives are investigated for modulating enzyme activity or receptor binding, topics frequently queried in biomedical databases. The compound's relevance to personalized medicine and biomarker development further elevates its profile in academic and commercial spheres.
Handling and storage recommendations for this material emphasize anhydrous conditions and protection from light to prevent degradation—a detail often overlooked in preliminary searches but crucial for experimental success. Safety data sheets (SDS) provide standardized guidelines, though specific toxicity profiles remain under study, reflecting the compound's niche status in preclinical research.
Emerging discussions in open-access chemistry platforms highlight 87591-74-0 as a candidate for high-throughput screening libraries. Its compatibility with automated synthesis platforms aligns with the rise of AI-driven drug discovery, a hot topic in both scientific and investor communities. As the demand for novel heterocycles grows, this compound exemplifies the intersection of traditional organic synthesis and cutting-edge technology.
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